Wild-Type RET Enzymatic Inhibition: Ret-IN-20 Potency Relative to Clinical-Grade Inhibitors
Ret-IN-20 demonstrates an enzymatic IC50 of 13.7 nM against wild-type RET . While this nanomolar potency confirms target engagement, it is approximately 34-fold less potent than the FDA-approved RET inhibitor pralsetinib (BLU-667), which exhibits an IC50 of 0.4 nM against wild-type RET under comparable biochemical assay conditions [1]. This potency differential defines Ret-IN-20 as a research tool compound suitable for assay development and scaffold optimization rather than a clinical candidate [2].
Pralsetinib: 0.4 nM
~34-fold difference
| Evidence Dimension | Wild-type RET enzymatic inhibition |
|---|---|
| Target Compound Data | 13.7 nM (IC50) |
| Comparator Or Baseline | Pralsetinib (BLU-667): 0.4 nM (IC50) |
| Quantified Difference | ~34-fold less potent |
| Conditions | Biochemical RET enzymatic assay |
Why This Matters
The 34-fold potency difference defines Ret-IN-20 as a research tool for scaffold optimization rather than a clinical comparator, informing appropriate experimental design and procurement decisions.
- [1] MedChemExpress (MCE). Pralsetinib (BLU-667) Technical Datasheet. WT RET IC50 = 0.4 nM. View Source
- [2] WO2018071447A1. Substituted pyrazolo[1,5-a]pyridine compounds as RET kinase inhibitors. View Source
